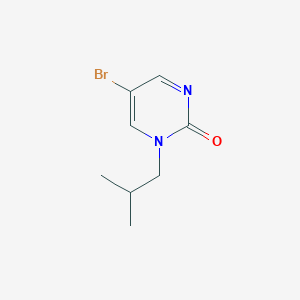

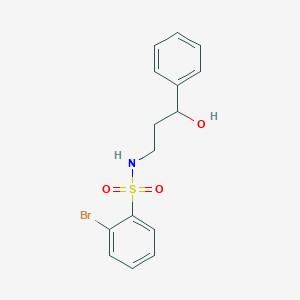

2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, is achieved by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis

The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these types of compounds typically involve the amidation reaction . Further details would require specific studies on the compound “2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide”.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various spectroscopic techniques and DFT calculations . These analyses reveal some physicochemical properties of the compound .Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known for their antibacterial properties . They typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria .

Mode of Action

Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor to folic acid . This inhibition disrupts bacterial growth and replication .

Biochemical Pathways

The compound likely affects the folate synthesis pathway in bacteria, given its structural similarity to other sulfonamides . By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This disruption can lead to a decrease in bacterial DNA synthesis and ultimately inhibit bacterial growth .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

As a sulfonamide, it is expected to inhibit bacterial growth by disrupting folic acid synthesis, which is essential for bacterial dna replication .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of 2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide .

properties

IUPAC Name |

2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S/c16-13-8-4-5-9-15(13)21(19,20)17-11-10-14(18)12-6-2-1-3-7-12/h1-9,14,17-18H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHNDBHTJVRRIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3-hydroxy-3-phenylpropyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)

![ethyl 3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2934085.png)

![[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2934089.png)

![3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole](/img/structure/B2934091.png)

![6-Methyl-2-[[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2934093.png)